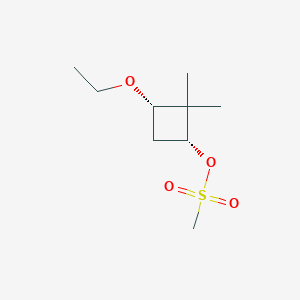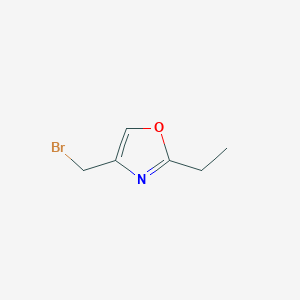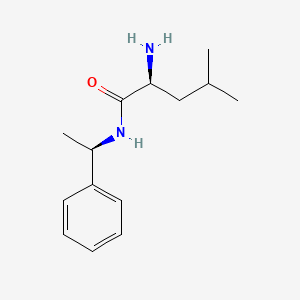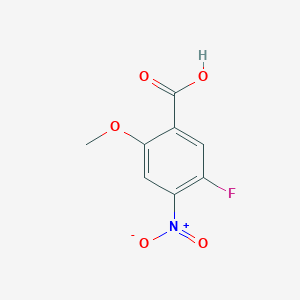
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclobutyl ring substituted with ethoxy and methanesulfonate groups, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The cyclobutyl ring can be reduced under hydrogenation conditions to form cyclobutane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of substituted cyclobutyl derivatives.
Oxidation: Formation of ethoxy-substituted aldehydes or acids.
Reduction: Formation of reduced cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3S)-3-methoxy-2,2-dimethylcyclobutyl methanesulfonate
- (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl tosylate
- (1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl triflate
Uniqueness
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds .
Propiedades
Fórmula molecular |
C9H18O4S |
|---|---|
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
[(1R,3S)-3-ethoxy-2,2-dimethylcyclobutyl] methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Clave InChI |
JRIUFCPYBHRCSR-JGVFFNPUSA-N |
SMILES isomérico |
CCO[C@H]1C[C@H](C1(C)C)OS(=O)(=O)C |
SMILES canónico |
CCOC1CC(C1(C)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)









![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)

